molecular formula C11H12FNO4S B2469419 1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine CAS No. 2409131-82-2

1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine

Cat. No.: B2469419
CAS No.: 2409131-82-2
M. Wt: 273.28
InChI Key: QZIBKWGYOZNWDU-UHFFFAOYSA-N
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Description

1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a benzoyl group with a fluorosulfonyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-fluorosulfonyloxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzoyl pyrrolidine derivatives.

    Reduction: Benzyl alcohol derivatives.

    Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorosulfonyloxy group can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzoyl)pyrrolidine: Lacks the sulfonyloxy group, which may result in different reactivity and biological activity.

    1-(4-Sulfonyloxybenzoyl)pyrrolidine: Similar structure but without the fluorine atom, which can affect its chemical properties and interactions.

Uniqueness

1-(4-Fluorosulfonyloxybenzoyl)pyrrolidine is unique due to the presence of both the fluorine and sulfonyloxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorosulfonyloxybenzoyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-18(15,16)17-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIBKWGYOZNWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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